molecular formula C14H15NO4 B15045935 Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate

Cat. No.: B15045935
M. Wt: 261.27 g/mol
InChI Key: STSFVOZPKODIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C14H15NO4 It is an oxazole derivative, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The final step involves esterification to obtain the ethyl ester form of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce reduced heterocyclic compounds .

Scientific Research Applications

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The oxazole ring structure allows for interactions with various biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxybenzyl group enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSFVOZPKODIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.